2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Overview
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique fused ring structure, which includes an imidazole ring fused to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzothiazole or imidazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to bind to and inhibit certain kinases, which are enzymes involved in cell signaling and proliferation. This inhibition disrupts the normal cell cycle, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b][1,3]pyridazine
- 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Comparison: While these compounds share structural similarities with 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, they differ in the specific heterocyclic rings and substituents present. These differences can significantly impact their chemical properties and biological activities. For instance, the presence of a pyridazine ring in 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b][1,3]pyridazine may confer different electronic properties and reactivity compared to the benzothiazole ring .
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-3,6-7,10H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJUSKUKEOQRFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973658 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-67-3 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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